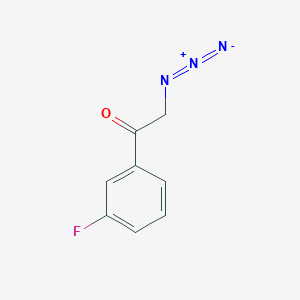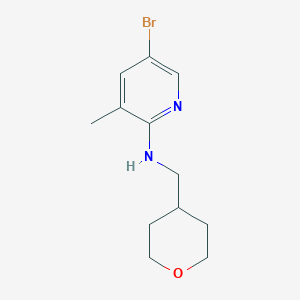
1-乙基-3-苯基-1H-吡唑-4-甲醛
描述
“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .科学研究应用
药物化学:抗菌剂
吡唑衍生物,包括1-乙基-3-苯基-1H-吡唑-4-甲醛,已被广泛研究用于其抗菌特性。它们已知对多种细菌和真菌菌株具有广谱活性。 该化合物与微生物酶相互作用并抑制其功能的能力使其成为开发新型抗菌药物的宝贵候选者 .
农业:杀虫剂开发
在农业领域,吡唑衍生物是合成杀虫剂的关键成分。它们结构的多功能性允许创建可以针对特定害虫而不会伤害有益生物的化合物。 该化合物的潜在应用包括杀虫剂、杀菌剂和除草剂 .
药物发现:抗炎剂
吡唑衍生物的抗炎特性使其在药物发现工作中具有重要意义。 1-乙基-3-苯基-1H-吡唑-4-甲醛可用于开发 COX-2 抑制剂,这在控制疼痛和炎症方面至关重要,并且不会产生与传统 NSAID 相关的胃肠道副作用 .
癌症研究:抗肿瘤活性
研究表明吡唑衍生物可以表现出抗肿瘤活性。它们可以作用于参与癌细胞增殖和存活的多种途径,使其成为抗癌药物开发的有希望的候选者。 特别是该化合物可能有助于创建针对特定癌症类型的靶向疗法 .
代谢性疾病:抗糖尿病剂
吡唑衍生物由于其调节代谢途径的能力,已显示出作为抗糖尿病剂的潜力。 1-乙基-3-苯基-1H-吡唑-4-甲醛可以对其改善胰岛素敏感性或降低血糖水平的功效进行探索,从而有助于糖尿病管理 .
配位化学:配体合成
在配位化学中,吡唑衍生物用于合成可以与金属络合的配体。这些配合物在催化、材料科学以及作为生物系统模型方面具有应用。 该化合物的结构特征使其适合形成稳定且选择性的金属-配体配合物 .
有机金属化学:催化剂开发
吡唑部分是开发用于各种化学反应的有机金属催化剂的不可或缺的部分。 1-乙基-3-苯基-1H-吡唑-4-甲醛可用于创建催化剂,这些催化剂以高效率和选择性促进反应,从而影响工业合成过程 .
生物活性化学合成:药理功能
吡唑衍生物由于其多种药理功能,经常用作合成生物活性化学物质的支架。 该化合物可以作为合成具有潜在治疗应用的分子(例如抗病毒、抗寄生虫和抗血管生成剂)的起点 .
作用机制
Pyrazole Compounds
Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the reaction of hydrazones and α-bromo ketones . The title compound, “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, could potentially be synthesized through similar methods .
Structural Characteristics
The crystal structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined . This structural information might be relevant to the compound “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”.
生化分析
Biochemical Properties
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with hydrazines and enaminones in synthetic reactions . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, these compounds can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, altering their activity and thereby affecting the biochemical pathways they regulate . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is relatively stable under normal storage conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have shown that the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways involving 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within specific tissues or organs can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPYVUELNKYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)



![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)


![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)



